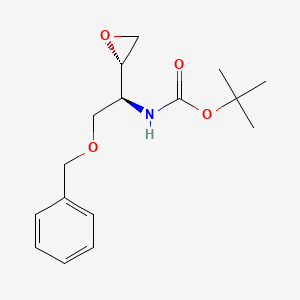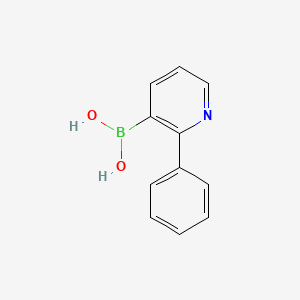![molecular formula C10H8O2S B1585965 Methyl-Benzo[b]thiophen-2-carboxylat CAS No. 22913-24-2](/img/structure/B1585965.png)
Methyl-Benzo[b]thiophen-2-carboxylat
Übersicht
Beschreibung
Methyl benzo[b]thiophene-2-carboxylate is a chemical compound with the formula C10H8O2S . It is also known as Benzo[b]thiophene-2-carboxylic acid methyl ester or Methyl thianaphthene-2-carboxylate .
Synthesis Analysis
The synthesis of Methyl benzo[b]thiophene-2-carboxylate and its derivatives can be achieved through various methods. For instance, one method involves the reaction of 2-thianaphthenyllithium with methyl p-toluenesulfonate . Another method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of Methyl benzo[b]thiophene-2-carboxylate consists of a benzo[b]thiophene ring attached to a carboxylate group . The IUPAC Standard InChI for this compound isInChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 . Chemical Reactions Analysis
Methyl benzo[b]thiophene-2-carboxylate can undergo various chemical reactions. For example, it can react with 2-fluoro-5-(trifluoromethyl)benzonitrile, methyl thioglycolate, and triethylamine to give a colorless solid .Physical And Chemical Properties Analysis
Methyl benzo[b]thiophene-2-carboxylate is a solid with a melting point of 70-74°C . It has a molecular weight of 192.23 . The compound is beige to brownish low melting solid .Wissenschaftliche Forschungsanwendungen
Rolle in der pharmazeutischen Chemie
Thiophen-basierte Analoga, wie z.B. Methyl-Benzo[b]thiophen-2-carboxylat, sind für eine wachsende Anzahl von Wissenschaftlern als potenziell biologisch aktive Verbindungen von Interesse . Sie spielen eine wichtige Rolle für pharmazeutische Chemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Antibakterielle Aktivität
Eine Reihe von Thiophen-Analoga, einschließlich this compound, wurde synthetisiert und auf ihre in-vitro-antibakterielle und antimykotische Aktivität geprüft . Einige Verbindungen zeigten eine potente antibakterielle Aktivität gegen Staphylococcus aureus, Bacillus subtilis, Escherichia coli und Salmonella typhi .
Antioxidative Aktivität
Einige Thiophen-Derivate haben eine ausgezeichnete antioxidative Aktivität gezeigt . Diese Eigenschaft ist im medizinischen Bereich entscheidend, insbesondere bei der Vorbeugung und Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden.
Korrosionsschutzwirkung
Thiophen-Derivate wurden auch auf ihre Korrosionsschutzwirkung untersucht . Einige Verbindungen zeigten eine hohe Korrosionsschutzwirkung, was sie für industrielle Anwendungen zum Schutz von Metallen vor Korrosion möglicherweise nützlich macht .
Antitumoraktivität
Thiophen-Derivate wurden als Rohstoffe bei der Synthese von Antitumormitteln verwendet . Einige Verbindungen zeigten eine wirksame zytotoxische Aktivität gegen menschliche Lungenkrebszelllinien .
Verwendung in der organischen Synthese
This compound wurde als Zwischenprodukt in der organischen Synthese zur Herstellung einer Vielzahl von Molekülen verwendet , einschließlich biologisch aktiver Verbindungen .
Anwendungen in der industriellen Chemie und Materialwissenschaft
Thiophen-Derivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt . Thiophen-vermittelte Moleküle spielen eine wichtige Rolle bei der Weiterentwicklung von organischen Halbleitern .
Herstellung von organischen Leuchtdioden (OLEDs)
Moleküle mit dem Thiophen-Ringsystem werden bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . Diese Anwendung ist im Bereich der Elektronik und Displaytechnologie von Bedeutung.
Wirkmechanismus
Safety and Hazards
Methyl benzo[b]thiophene-2-carboxylate is classified as an Eye Irritant (2), Skin Irritant (2), and Specific Target Organ Toxicity - Single Exposure (3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Eigenschaften
IUPAC Name |
methyl 1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRAZMUPVIGDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384160 | |
| Record name | Methyl benzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22913-24-2 | |
| Record name | Methyl benzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl benzo[b]thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl benzo[b]thiophene-2-carboxylate interact with Rhenium(I) to form a complex?
A1: Methyl benzo[b]thiophene-2-carboxylate acts as a bidentate ligand, coordinating to the rhenium(I) center through both its oxygen and sulfur atoms. This forms a stable five-membered chelate ring within the complex, as evidenced by the crystal structure of bromidotricarbonyl(methyl benzo[b]thiophene-2-carboxylate-κ2O,S)rhenium(I) reported in the paper [].
Q2: What is the structural characterization of the bromidotricarbonyl(methyl benzo[b]thiophene-2-carboxylate-κ2O,S)rhenium(I) complex?
A2: While the paper focuses on the crystal structures of dinuclear complexes, it describes the synthesis and characterization of bromidotricarbonyl(methyl benzo[b]thiophene-2-carboxylate-κ2O,S)rhenium(I) (compound 4 in the paper) []. Although the specific spectroscopic data and molecular weight are not provided, the paper confirms the successful formation of the complex through its bidentate coordination with rhenium(I) via both oxygen and sulfur atoms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Methylimidazo[1,2-a]pyridine](/img/structure/B1585894.png)




